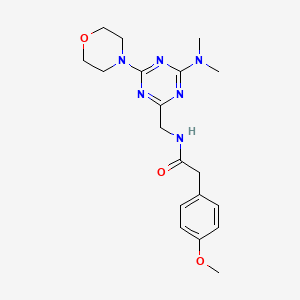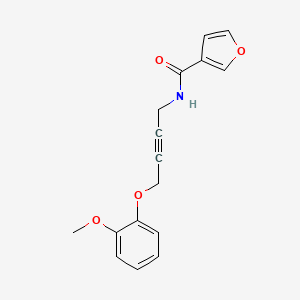![molecular formula C13H11Cl2NOS2 B2726273 3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide CAS No. 251097-34-4](/img/structure/B2726273.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide, commonly referred to as DCBSMT, is a novel synthetic compound that has been studied for its potential use in a variety of scientific research applications. DCBSMT is a member of the class of compounds known as thiophenecarboxamides, which are a type of heterocyclic amine. DCBSMT has several unique characteristics that make it an attractive compound for use in laboratory experiments, including its low toxicity and its ability to withstand a wide range of temperatures.
科学的研究の応用
Coordination Chemistry and Catalysis
Research in coordination chemistry has explored the synthesis and characterization of dinuclear palladium complexes with similar sulfanyl-containing ligands. These complexes have been studied for their potential in catalyzing polymerization reactions, showcasing the application of sulfanyl-containing compounds in developing new catalytic systems. For example, the study by Siedle et al. (2007) describes the preparation of dinuclear palladium thiophenolate complexes that catalyze the vinyl-addition polymerization of norbornene, indicating the utility of these complexes in polymer chemistry (Siedle et al., 2007).
Antimicrobial Activities
The synthesis and evaluation of novel compounds for their antimicrobial activities are a significant area of research. For instance, Mange et al. (2013) synthesized a series of new Schiff bases with potential antimicrobial activities, illustrating the interest in developing sulfanyl-containing compounds as bioactive agents (Mange et al., 2013).
Synthetic Methods and Materials Science
In materials science, the preparation and properties of new compounds with specific functionalities are crucial. For example, Shockravi et al. (2009) reported on the synthesis of organic-soluble polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, demonstrating the versatility of sulfanyl-containing compounds in synthesizing materials with desirable properties (Shockravi et al., 2009).
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-16-13(17)12-11(5-6-18-12)19-7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIDJZFFJQXZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)SCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

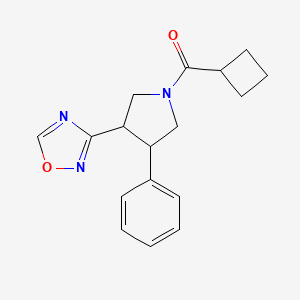
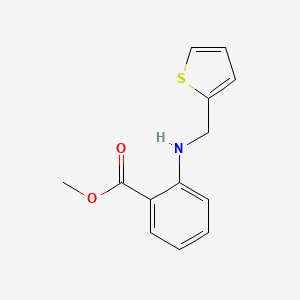


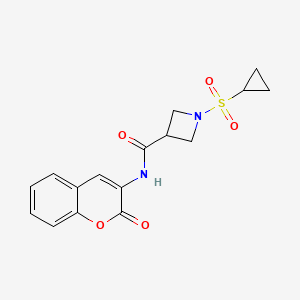
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)

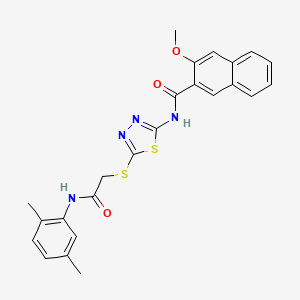
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
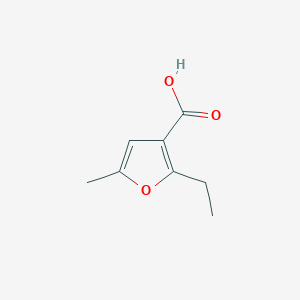
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
